5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(2)15-7-4-13(5-8-15)10-11-19-24(21,22)17-12-14(18)6-9-16(17)23-3/h4-9,12,19H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMXKIAFIPZGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential biological applications, such as serving as a precursor for pharmaceuticals or as a tool in biochemical research.
Medicine: Due to its structural complexity, it could be explored for medicinal purposes, potentially acting as a lead compound for drug development.
Industry: In the chemical industry, it may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Glibenclamide (5-Chloro-N-(4-(N-(Cyclohexylcarbamoyl)Sulfamoyl)Phenethyl)-2-Methoxybenzamide)
- Structural Differences: Replaces the dimethylamino group with a cyclohexylcarbamoyl-sulfamoyl moiety .
- Activity : A sulfonylurea antidiabetic drug that stimulates insulin secretion by binding to SUR1 subunits of pancreatic β-cell KATP channels .
- Pharmacokinetics : Higher molecular weight (494.0) and lipophilicity compared to the target compound (332.8), likely influencing prolonged half-life and tissue distribution .
4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonamide
- Structural Differences: Lacks the dimethylamino group, instead featuring a sulfamoylphenyl group .
- Activity: Not explicitly reported, but benzenesulfonamide derivatives are often explored for antimicrobial or antitumor applications .
Indole-2-Carboxamide Derivatives (CB1 Allosteric Modulators)
5-Chloro-N-(4-(Dimethylamino)Phenethyl)-3-Ethyl-1H-Indole-2-Carboxamide
- Structural Differences : Replaces the benzenesulfonamide core with an indole-2-carboxamide scaffold and an ethyl substituent at position 3 .
- Activity: Acts as a potent allosteric modulator of the cannabinoid CB1 receptor (EC50 = 50 nM) .
- Synthesis: Synthesized via coupling 5-chloro-3-ethylindole-2-carboxylic acid with 4-(2-aminoethyl)-N,N-dimethylaniline, yielding a white solid (mp 150–152°C) .
5-Chloro-N-(4-(Piperidin-1-Yl)Phenethyl)-1H-Indole-2-Carboxamide
- Structural Differences: Substitutes dimethylamino with a piperidin-1-yl group .
- Activity: Slightly reduced potency (EC50 = 90 nM) compared to the ethyl-substituted analog, highlighting the importance of the dimethylamino group in CB1 binding .
PD-L1 Inhibitors with Salicylamide/Anisamide Scaffolds
5-Chloro-N-(4-(N-(3-Fluorophenyl)Sulfamoyl)Phenethyl)Salicylamide (Compound 30)
- Structural Differences: Features a salicylamide core and a 3-fluorophenylsulfamoyl group instead of dimethylamino .
- Safety Profile: Non-cytotoxic to fibroblast cell lines, with selective anti-proliferative activity against PC-3 prostate cancer cells .
5-Chloro-2-Methoxy-N-(4-(N-(4-Methylphenyl)Sulfamoyl)Phenethyl)Benzamide (Compound 17)
- Structural Differences: Retains the methoxy and sulfonamide groups but substitutes dimethylamino with a 4-methylphenylsulfamoyl moiety .
Antimicrobial and Antitumor Sulfonamides
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
- Structural Differences : Simpler structure lacking the phenethyl side chain .
- Activity : Part of a broader class of sulfonamides with reported herbicidal, antimalarial, and antihypertensive properties .
5-Amino-N-(4-Chlorophenyl)-2-Methoxybenzenesulfonamide
- Structural Differences: Substitutes dimethylamino with an amino group .
- Physicochemical Properties: Lower molecular weight (258.6) and increased polarity due to the amino group, likely enhancing aqueous solubility but reducing membrane permeability .
Biological Activity
5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide (CAS Number: 953998-74-8) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁ClN₂O₃S |
| Molecular Weight | 368.9 g/mol |
| CAS Number | 953998-74-8 |
Anticancer Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. The mechanism primarily involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.
Case Study: Tubulin Inhibition
A study highlighted the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by docking simulations that indicated strong binding affinity at the colchicine site on tubulin . The compound demonstrated IC50 values in the low micromolar range, suggesting potent activity against various cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamide derivatives indicates that modifications to the phenethyl and methoxy groups can enhance biological activity. For instance, the presence of a dimethylamino group at the para position of the phenyl ring significantly increases potency against cancer cells.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Increased potency |
| Methoxy substitution | Enhanced solubility and bioavailability |
| Chlorine atom at position 5 | Critical for tubulin binding |
The primary mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : This leads to disruption in microtubule formation, essential for mitosis.
- Cell Cycle Arrest : The compound causes arrest in the G2/M phase, preventing cancer cells from dividing.
- Pro-apoptotic Effects : Studies have shown that treatment with this compound can lead to downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .
Toxicity and Safety Profile
While the compound shows promising biological activities, it is essential to consider its toxicity profile. Preliminary studies indicate potential cytotoxicity against normal human dermal fibroblasts (HDF), necessitating further investigation into its therapeutic window and safety in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
